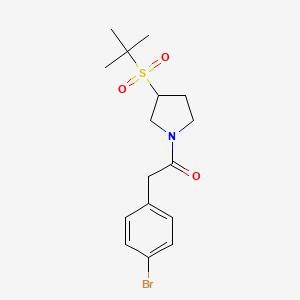![molecular formula C7H8F2O B2470582 7,7-Difluorobicyclo[4.1.0]heptan-3-one CAS No. 1393559-66-4](/img/structure/B2470582.png)
7,7-Difluorobicyclo[4.1.0]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluorobicyclo[4.1.0]heptan-3-one is a chemical compound with the molecular formula C7H8F2O . It has a molecular weight of 146.14 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 146.14 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
7,7-Difluorobicyclo[4.1.0]heptan-3-one and its derivatives are primarily used in chemical synthesis and reactions. These compounds are involved in various chemical transformations, showcasing their versatility and importance in synthetic chemistry.
Pyrolysis and Derivative Formation : The pyrolysis of dibromobicyclo heptane derivatives, closely related to this compound, results in the formation of cycloheptatriene and its derivatives, indicating its potential in synthesizing complex cyclic compounds (Lindsay & Reese, 1965).
Low-temperature Reactions : Studies have shown that gem-dihalocyclopropanes, structurally similar to this compound, react with activated magnesium at low temperatures, offering pathways for novel synthetic routes (Ando, Muranaka, & Ishihara, 1981).
Cyclopropylidene Reactions : The reactivity of dibromo-vinylbicyclo heptane compounds, closely related to this compound, with methyl-lithium demonstrates the compound's utility in generating cyclopropylidene derivatives, which are valuable in synthetic chemistry (Baird, 1979).
Halogen Reactions in Nonpolar Media : The reactions of dichlorobicyclo heptane in nonpolar media have been studied, indicating different reaction pathways from those in polar media, showcasing the compound's diverse reactivity profile (Arct & Migaj, 1981).
Catalytic Hydrogenolysis : The hydrogenolysis of fluorobicyclo heptane derivatives, closely related to this compound, shows selective reactions, providing insights into regioselective hydrogenolysis and its potential applications (Isogai, Sakai, & Kosugi, 1986).
Organosilicon-directed Substitution Reaction : The treatment of dihalobicyclo heptanes with silver tri-fluoroacetate leads to the formation of bicycloheptanone dialkyl acetal compounds, highlighting the compound's role in organosilicon chemistry (Ishihara, Kudaka, & Ando, 1984).
Propiedades
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRHRFFXAVSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


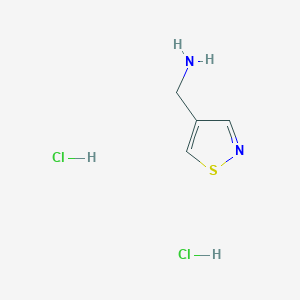
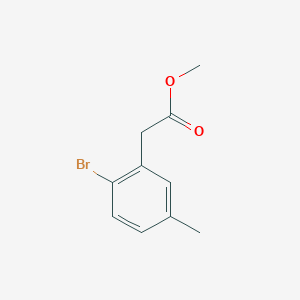
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)
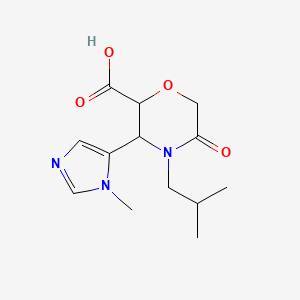
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)
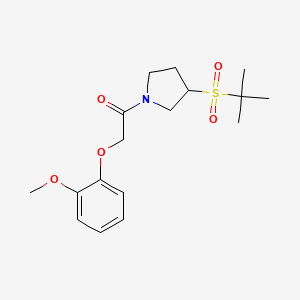
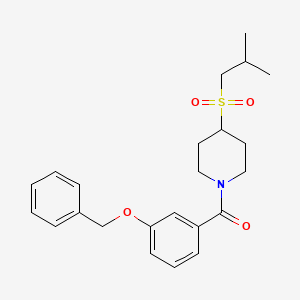

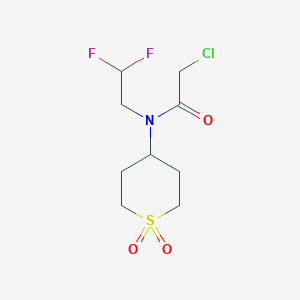
![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)
![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)
